molecular formula C13H20O B8411004 2-(3,5-Dimethylbenzyl)-butan-2-ol

2-(3,5-Dimethylbenzyl)-butan-2-ol

Cat. No.: B8411004
M. Wt: 192.30 g/mol
InChI Key: ZCJHLORHWJIJNN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylbenzyl)-butan-2-ol is a tertiary alcohol with a 3,5-dimethylbenzyl substituent attached to the second carbon of the butan-2-ol backbone. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.27 g/mol. For example, 3,5-dimethylbenzyl-containing uracils exhibit enhanced π–π stacking with tyrosine residues in RT , suggesting that the aromatic dimethylbenzyl group in this compound could similarly facilitate hydrophobic interactions in bioactive contexts.

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-2-methylbutan-2-ol

InChI

InChI=1S/C13H20O/c1-5-13(4,14)9-12-7-10(2)6-11(3)8-12/h6-8,14H,5,9H2,1-4H3

InChI Key

ZCJHLORHWJIJNN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1=CC(=CC(=C1)C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Diethylamino)butan-2-ol

Molecular Formula: C₈H₁₉NO | Molecular Weight: 145.2 g/mol

  • Key Differences: The diethylamino group replaces the 3,5-dimethylbenzyl moiety, reducing aromaticity and increasing polarity.

2,3-Dimethyl-2-butanol and 3,3-Dimethylbutanol

Molecular Formula : C₆H₁₄O | Molecular Weight : 102.17 g/mol

  • Key Differences :
    • Smaller molecular size and simpler branching (e.g., 2,3-dimethyl vs. 3,3-dimethyl isomers).
    • Physical Properties :
  • 2,3-Dimethyl-2-butanol: Melting point = -14°C; hazardous category 4-2-III .
  • 3,3-Dimethylbutanol: Higher boiling point due to increased symmetry . Volatility: Higher volatility compared to 2-(3,5-Dimethylbenzyl)-butan-2-ol, which has a bulkier aromatic group.

2-(4-(3,5-Dimethylbenzyl)-5-ethyl-2H-1,2,3-triazol-2-yl)ethanol (Compound 47)

Molecular Formula : C₁₅H₂₁N₃O | Molecular Weight : 259.35 g/mol

  • Key Differences: Incorporates a triazole ring and ethanol chain instead of a tertiary alcohol. Structural Insight: Highlights that bioactivity requires more than aromatic substituents; scaffold geometry and functional groups are critical.

1-Benzyl-3-(3,5-dimethylbenzyl) Uracil Derivatives

Representative Structure : Contains dual benzyl groups on a uracil core .

  • Key Differences :
    • The 3,5-dimethylbenzyl group enhances π–π stacking with Tyr181/Tyr188 residues in HIV RT .
    • Binding Mechanism : Unlike this compound, these uracils lack an alcohol group but rely on H-bonding with Lys101 for partial affinity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Physical Properties
This compound C₁₃H₁₈O 190.27 3,5-Dimethylbenzyl, tertiary alcohol Potential hydrophobic interactions Likely high boiling point (inferred)
1-(Diethylamino)butan-2-ol C₈H₁₉NO 145.20 Diethylamino, tertiary alcohol Laboratory chemical Low hazard, polar solvent
2,3-Dimethyl-2-butanol C₆H₁₄O 102.17 Branched alkyl groups Industrial solvent mp = -14°C, volatile
Compound 47 (Triazole derivative) C₁₅H₂₁N₃O 259.35 3,5-Dimethylbenzyl, triazole Inactive against HIV RT High toxicity
1-Benzyl-3-(3,5-dimethylbenzyl) uracil C₂₀H₂₀N₂O₂ 320.39 Dual benzyl groups, uracil Partial HIV RT affinity Relies on π–π stacking

Research Findings and Implications

  • The 3,5-dimethylbenzyl group is a versatile moiety that enhances hydrophobic interactions in aromatic systems (e.g., uracils ), but its efficacy depends on molecular context.
  • Safety profiles vary significantly; simpler alcohols like 2,3-dimethyl-2-butanol are more hazardous than polar analogs like 1-(diethylamino)butan-2-ol .

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